molecular formula C18H16D6N2S B1139158 Alimemazine D6 CAS No. 1346603-88-0

Alimemazine D6

Katalognummer B1139158
CAS-Nummer: 1346603-88-0
Molekulargewicht: 304.48
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimeprazine-d6 is a labelled antipruritic. Antibacterial, antimicrobial agent.
Alimemazine D6 is deuterium labeled Alimemazine, which is an antihistamine.

Wissenschaftliche Forschungsanwendungen

Bioanalytical Method Development

  • Summary of Application: Alimemazine D6 has been used as an internal standard in the development and validation of a sensitive, selective, and robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the determination of alimemazine (ALZ) in human plasma .
  • Methods of Application: The sample preparation involved liquid-liquid extraction using ethyl acetate as an organic solvent. Chromatographic separation was performed on an Atlantis® T3 5 μm 4.6 mm × 150 mm column with a mobile phase consisting of acetonitrile: (10 mm ammonium formate buffer: Formic acid: 99.9:00.1 v/v) 50:50 v/v .
  • Results or Outcomes: The method was validated over the concentration range of 20.013-10006.551 pg/mL. The mean percent recovery of ALZ was found to be 77.771% with a precision of 7.71%, and the lower limit of quantification was 20.013 pg/mL .

Treatment of Generalized Anxiety Disorder (GAD)

  • Summary of Application: The prolonged release tablets form of alimemazine is seen as a promising agent for the long-term treatment of generalized anxiety disorder (GAD) .
  • Methods of Application: The study design was a multicentre, open-label, non-comparative clinical trial with two doses of alimemazine 20 and 40 mg (Teraligen® retard, prolonged-release film-coated tablets). 129 patients diagnosed with GAD were included .
  • Results or Outcomes: By Week 6, the level of anxiety statistically significantly decreased to a mean score of 10.8±6.6, while the dynamics of the mean score relative to baseline was -14.0±6.27 (p<0.0001). The proportion of patients with a decrease in the total score on the HARS scale by 50% or more compared with the initial value was: after 1 week of therapy – 10.3% (n=13); after 3 weeks of therapy – 60.5% (n=75; compared to baseline, p<0.0001); after 6 weeks of therapy – 69.4% (n=86; compared to baseline, p<0.0001) .

Analytical Standard

  • Summary of Application: Alimemazine-(N,N-dimethyl-d6) maleate is used as an analytical standard . Analytical standards are substances used to calibrate measurements in analytical chemistry, ensuring the precision and accuracy of the analytical method.
  • Methods of Application: The specific methods of application can vary depending on the analytical technique being used. However, it is typically used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
  • Results or Outcomes: The use of Alimemazine-(N,N-dimethyl-d6) maleate as an analytical standard helps ensure the accuracy and reliability of the analytical results .

Antipruritic Agent

  • Summary of Application: Alimemazine, also known as trimeprazine, is used as an antipruritic agent . It is used to prevent and relieve allergic conditions which cause pruritus (itching) and other allergic skin conditions, including urticaria .
  • Methods of Application: The specific methods of application can vary depending on the condition being treated. However, it is typically administered orally in the form of tablets .
  • Results or Outcomes: The use of Alimemazine helps to prevent itching from causes such as eczema or poison ivy .

Eigenschaften

IUPAC Name

2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLYYDVIOPZBE-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alimemazine D6

Citations

For This Compound
1
Citations
TG Skaalvik, EL Øiestad, R Trones… - … of Chromatography B, 2021 - Elsevier
Conductive vial electromembrane extraction (EME) with prototype equipment was applied for the first time to extract lipophilic basic drugs from serum. With this equipment, traditional …
Number of citations: 21 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.